molecular formula C12H19NO2 B13296686 {5-[(Cyclohexylamino)methyl]furan-2-yl}methanol

{5-[(Cyclohexylamino)methyl]furan-2-yl}methanol

Cat. No.: B13296686
M. Wt: 209.28 g/mol
InChI Key: NITJTRIHBALHRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(Cyclohexylamino)methyl]furan-2-yl}methanol typically involves the reaction of furan derivatives with cyclohexylamine under specific conditions. One common method includes the use of formaldehyde as a reagent to facilitate the formation of the cyclohexylamino group on the furan ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

{5-[(Cyclohexylamino)methyl]furan-2-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with aldehyde or carboxylic acid groups, while reduction can produce amine derivatives .

Scientific Research Applications

{5-[(Cyclohexylamino)methyl]furan-2-yl}methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {5-[(Cyclohexylamino)methyl]furan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The cyclohexylamino group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The furan ring structure also plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring with a cyclohexylamino group, providing distinct chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

[5-[(cyclohexylamino)methyl]furan-2-yl]methanol

InChI

InChI=1S/C12H19NO2/c14-9-12-7-6-11(15-12)8-13-10-4-2-1-3-5-10/h6-7,10,13-14H,1-5,8-9H2

InChI Key

NITJTRIHBALHRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(O2)CO

Origin of Product

United States

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